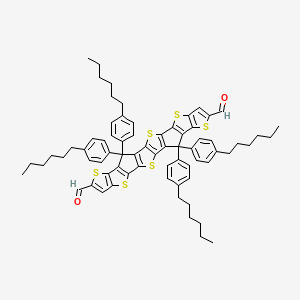

Trithiophene-phenylhexyl-CHO

説明

Trithiophene-phenylhexyl-CHO is a complex organic compound with the molecular formula C70H72O2S6 and a molecular weight of 1137.71 g/mol This compound is characterized by its unique structure, which includes multiple thiophene rings and phenylhexyl groups

特性

分子式 |

C70H72O2S6 |

|---|---|

分子量 |

1137.7 g/mol |

IUPAC名 |

3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde |

InChI |

InChI=1S/C70H72O2S6/c1-5-9-13-17-21-45-25-33-49(34-26-45)69(50-35-27-46(28-36-50)22-18-14-10-6-2)57-61-55(41-53(43-71)73-61)75-63(57)65-59(69)67-68(77-65)60-66(78-67)64-58(62-56(76-64)42-54(44-72)74-62)70(60,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3 |

InChIキー |

PBFJVWINRKUKGB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=O)SC1=C3SC(=C1)C=O)C1=CC=C(C=C1)CCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trithiophene-phenylhexyl-CHO typically involves the condensation of thiophene derivatives with aldehydes. One common method is the Paal-Knorr synthesis , which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of trithiophene-phenylhexyl-CHO often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Trithiophene-phenylhexyl-CHO undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the thiophene rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

科学的研究の応用

Trithiophene-phenylhexyl-CHO has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

作用機序

The mechanism of action of trithiophene-phenylhexyl-CHO involves its interaction with specific molecular targets and pathways. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it an excellent candidate for use in optoelectronic devices. In biological systems, its thiophene rings can interact with cellular components, potentially leading to various biological effects .

類似化合物との比較

Thiophene: A simpler analog with a single thiophene ring.

Bithiophene: Contains two thiophene rings connected by a single bond.

Terthiophene: Comprises three thiophene rings in a linear arrangement.

Uniqueness: Trithiophene-phenylhexyl-CHO stands out due to its complex structure, which includes multiple thiophene rings and phenylhexyl groups. This complexity enhances its electronic properties, making it more suitable for advanced applications in organic electronics and materials science .

生物活性

Trithiophene-phenylhexyl-CHO is a compound that has garnered interest in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Structural Characteristics

Trithiophene-phenylhexyl-CHO consists of a trithiophene backbone, which is known for its conjugated system that enhances electronic properties. The phenylhexyl side chain contributes to the compound's solubility and stability, making it suitable for various applications in organic photovoltaics and sensors. The aldehyde (-CHO) functional group may also play a crucial role in its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the phenylhexyl chain may enhance this activity by improving membrane permeability, allowing the compound to penetrate bacterial cells more effectively.

Cytotoxic Effects

Trithiophene derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In one study, compounds similar to trithiophene-phenylhexyl-CHO demonstrated significant cytotoxicity against human colon adenocarcinoma cell lines, with IC50 values indicating effective inhibition of cell proliferation. This suggests potential applications in cancer therapy.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with thiophene moieties have been reported to exhibit antioxidant activity, which may be attributed to their ability to scavenge free radicals. This activity could be beneficial in preventing cellular damage in various diseases.

Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of trithiophene derivatives, including trithiophene-phenylhexyl-CHO. The study evaluated its effects on Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, trithiophene-phenylhexyl-CHO was tested against several cancer cell lines, including Colo 205 and MRC-5. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Colo 205 | 11.65 ± 1.67 |

| MRC-5 | 7.92 ± 1.42 |

Study 3: Antioxidant Activity

The antioxidant capacity of trithiophene-phenylhexyl-CHO was evaluated using DPPH and ORAC assays. The results indicated a considerable antioxidant effect, suggesting its potential role in mitigating oxidative stress-related damage.

| Assay | EC50 (µM) |

|---|---|

| DPPH | 0.25 ± 0.01 |

| ORAC | 12.20 ± 0.92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。